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Quantitative Data on Food & Administration Timing

The following table consolidates key findings on how food intake affects the bioavailability of orally

administered tacrolimus.

Factor Effect on Tacrolimus Pharmacokinetics Clinical Significance & Recommendations

| Fasting vs. Fed State | Cmax: ~77% lower after high-fat meal; ~65% lower after low-fat meal vs. fasting.

[1] AUC: ~33% lower after high-fat meal; ~26% lower after low-fat meal vs. fasting. [1] Tmax: Significantly

delayed with food (from 1.37h to 3.20h-6.47h). [1] [2] | Food reduces bioavailability and rate of absorption.

For consistent exposure, administer immediate-release (IR) formulations consistently with respect to food

(either always with or always without). [3] [4] [5] | | Meal Fat Content | A high-fat meal delays Tmax more

significantly than a low-fat meal (6.47h vs. 3.20h). [1] [2] No significant difference in Cmax or AUC between

low- and high-fat meals. [2] | The composition of food affects the rate but not the overall extent of

absorption once the fasting state is altered. | | Formulation Differences | Extended-Release (ER): Must be

taken on an empty stomach, at least 1 hour before or 2 hours after a meal, to ensure proper release profile. [3]

Immediate-Release (IR): Can be taken with or without food, but must be consistent. [4] | Different

formulations have distinct administration requirements. They are not interchangeable. [4] |
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Experimental Protocol: Assessing Food Effects

To systematically evaluate the effect of food on tacrolimus bioavailability, you can adapt the following

clinical study design.

1. Experimental Design & Dosing

Design: A single-dose, randomized, three-period, crossover study. [1]

Subjects: Healthy volunteers or stable transplant patients.
Interventions: Administer a single oral dose of tacrolimus (e.g., 5 mg) under three conditions:

After an overnight fast (at least 10 hours).
Immediately after a standardized high-fat meal.

Immediately after a standardized low-fat meal.
Washout Period: A sufficient washout period (e.g., 1-2 weeks) must separate each treatment period

to avoid carryover effects.

2. Blood Sampling & Bioanalysis

PK Sampling: Collect serial blood samples over at least 96-120 hours post-dose. A typical schedule

includes pre-dose (0h) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours. [1] [6]
Bioanalysis: Use a validated method (e.g., LC-MS/MS or a chemiluminescent microparticle

immunoassay) to measure whole-blood tacrolimus concentrations. [7] [6]

3. Data & Statistical Analysis

PK Parameters: Calculate primary parameters for each subject and condition:

Cmax: Maximum observed concentration.

Tmax: Time to reach Cmax.

AUC0-inf: Area under the concentration-time curve from zero to infinity.

Half-life (t1/2): Terminal elimination half-life. [1]

Statistical Comparison: Use analysis of variance (ANOVA) to test for statistically significant
differences (p < 0.05) in Cmax and AUC between the fasting and fed treatments. [1]

Mechanistic Pathways of Food-Drug Interactions

The primary mechanism behind tacrolimus's food interactions involves pre-systemic metabolism and

transport. The diagram below illustrates this pathway and how common foods interfere.
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Diagram: Mechanism of Food-Tacrolimus Interactions. Food components like those in grapefruit inhibit

CYP3A4 and P-glycoprotein in the intestine and liver, reducing pre-systemic metabolism and increasing drug

bioavailability. [2]

Key Food & Herb Interactions to Consider in Study
Design

Beyond meal timing, specific foods and herbs can significantly alter tacrolimus levels via CYP3A4/P-gp

inhibition or induction.

Grapefruit & Similar Citrus: Avoid completely. Grapefruit, pomelo, and seville oranges contain
furanocoumarins that potently inhibit intestinal CYP3A4, leading to a marked increase in tacrolimus
bioavailability and risk of toxicity. [3] [2] [8]
Herbal Supplements: Use with extreme caution and monitor levels.

Strong Inducer: St. John's Wort induces CYP3A4, significantly reducing tacrolimus levels
and increasing rejection risk. [2]
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Potential Inhibitors: Ginger, Turmeric, and Schisandra sphenanthera extract have shown in

studies to increase tacrolimus concentrations, though human data is sometimes conflicting. [2]
[9] Doses used in testing are often high.

Alcohol: Concomitant use with alcohol is not recommended, as it may increase the risk of dangerous
side effects. [3] [8]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Effect of low- and high-fat meals on tacrolimus absorption ... [pubmed.ncbi.nlm.nih.gov]

2. Controversial Interactions of Tacrolimus with Dietary ... [pmc.ncbi.nlm.nih.gov]

3. Tacrolimus (oral route) - Side effects & dosage [mayoclinic.org]

4. PROGRAF® (tacrolimus) | Dosing [prograf.com]

5. Tacrolimus Dosage Guide + Max Dose, Adjustments [drugs.com]

6. The First Step from PK- to PD-Based Therapeutic Drug ... [mdpi.com]

7. Tacrolimus Updated Guidelines through popPK Modeling [pmc.ncbi.nlm.nih.gov]

8. Tacrolimus and Alcohol/Food Interactions [drugs.com]

9. Spice-drug interactions: a case report on the use of ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [tacrolimus food interactions administration timing]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b001610#tacrolimus-food-

interactions-administration-timing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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